Rimonabant (SR141716A) is a selective cannabinoid receptor type 1 (CB1) inverse agonist. [ [, , , ] ] It was initially investigated for its potential in treating obesity and smoking cessation but was withdrawn from the market due to significant psychiatric side effects. [ [] ] Despite its withdrawal, Rimonabant remains a valuable research tool for understanding CB1 receptor pharmacology.
The synthesis of Rimonabant typically involves a multi-step process starting from a substituted pyrazole core. [ [] ] One common route involves the following: * Formation of the pyrazole ring system. * Introduction of the 5-(4-chlorophenyl) and 1-(2,4-dichlorophenyl) substituents. * Amidation of the pyrazole-3-carboxylic acid with piperidine.
Rimonabant acts as an inverse agonist at the CB1 receptor. [ [, , , ] ] Unlike neutral antagonists that simply block the receptor, inverse agonists reduce the receptor's constitutive activity. This inverse agonism is crucial for Rimonabant's effects on food intake, energy expenditure, and other physiological processes regulated by the endocannabinoid system.
CAS No.: 115-71-9
CAS No.: 20298-86-6
CAS No.: 14681-59-5
CAS No.: 18097-67-1
CAS No.: 11104-44-2